氰基亚氨基甲酸乙酯

描述

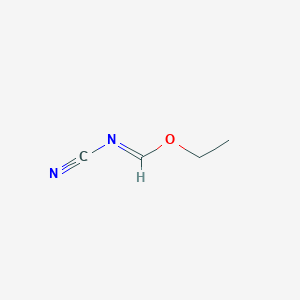

Ethyl Cyanoimidoformate, also known as Ethyl N-cyanoformimidate or Ethyl N-Cyanomethanimidate, is a chemical compound with the molecular formula C4H6N2O . It has a molecular weight of 98.11 . This compound is a useful reagent in the preparation of C-nucleosides as potential HCV agents .

Synthesis Analysis

The synthesis of cyanoacetamides, which include Ethyl Cyanoimidoformate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Molecular Structure Analysis

The molecular structure of Ethyl Cyanoimidoformate is represented by the Canonical SMILES: CCOC=NC#N and the InChI: InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3 . The compound has a heavy atom count of 7, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Physical and Chemical Properties Analysis

Ethyl Cyanoimidoformate has a topological polar surface area of 45.4Ų and an XLogP3 of 0.8 . It is also characterized by a formal charge of 0 and an exact mass of 98.048012819 .

科学研究应用

1. 叔胺的氧化氰化

氰基亚氨基甲酸乙酯用作叔胺氧化氰化中的氰化剂。该工艺是在负载在铌酸催化剂上的非均相铁交换钼磷酸(FeMPA)上实现的。该催化剂对各种叔胺表现出优异的活性,并且在重复使用后表现出稳定的活性,证明了氰基亚氨基甲酸乙酯在该化学反应中的功效 (Rao 等,2012)。

2. 氧代烯腈的合成

氰基亚氨基甲酸乙酯,也称为曼德试剂,用于 C 选择性酮醇甲酸酯化和由 1,3-二羰基化合物直接合成氧代烯腈。该方法为制备合成上有用的氧代烯腈提供了一条新途径,尽管它在底物范围上有一些限制 (Cruz-Jiménez 等,2022)。

3. 神经外科应用

氰基丙烯酸酯类粘合剂(包括氰基亚氨基甲酸乙酯)在神经外科中具有潜在的应用。它们可能有助于颅内动脉瘤的血管外加固和颈内海绵窦瘘的血管内闭塞。这些应用在神经外科中的安全性和有效性仍在探索中 (Mickey & Samson,1981)。

4. 嘧啶衍生物的合成

氰基亚氨基甲酸乙酯参与合成乙基-α-氰基-β-氨基丙烯酸酯,它们是嘧啶衍生物合成的中间体。该合成涉及与脒和亚氨基醚的缩合,展示了氰基亚氨基甲酸乙酯的化学多功能性 (Singh & Gandhi,1978)。

5. 氰化/膦酸酯-磷酸酯重排

氰基亚氨基甲酸乙酯用于氰化/膦酸酯-磷酸酯重排/C-酰基化反应,其中它充当氰化物来源和亲电试剂。该过程对于生产受保护的叔碳醇产物非常重要 (Demir 等,2007)。

6. 醛和酮的氰化

氰基亚氨基甲酸乙酯用于羰基化合物的氰化,提供了一种无需金属催化剂或溶剂的方便氰化方法 (Aoki 等,2010)。

7. 抗炎和抗氧化活性

氰基亚氨基甲酸乙酯衍生物已显示出潜在的体外抗氧化和体内抗炎活性。这表明在医学领域可能的治疗应用 (Madhavi & Sreeramya,2017)。

8. 活化烯烃的不对称氰化

氰基亚氨基甲酸乙酯用于烯烃的不对称氰化,在无溶剂和温和条件下显示出高收率和对映选择性。该工艺对于生产对映体富集的中间体和药学上重要的化合物具有重要意义 (Wang 等,2010)。

安全和危害

未来方向

作用机制

Target of Action

Ethyl cyanoimidoformate is a cyanating agent . It primarily targets activated olefins and carbonyl compounds . These targets play a crucial role in various biochemical reactions, particularly in the formation of cyanohydrin carbonates .

Mode of Action

The compound interacts with its targets through a process known as cyanation . In the presence of a titanium catalyst, it can cyanate activated olefins . It can also cyanate carbonyl compounds when catalyzed by 4-dimethylaminopyridine (DMAP), resulting in the formation of corresponding cyanohydrin carbonates . This interaction leads to significant changes in the chemical structure of the targets, thereby influencing their biochemical functions.

Biochemical Pathways

This process is a key step in various biochemical pathways, particularly those involving the synthesis of β-cyano-substituted acrylates from alkynes .

Result of Action

The primary result of ethyl cyanoimidoformate’s action is the formation of cyanohydrin carbonates from carbonyl compounds . This transformation has significant implications at the molecular and cellular levels, influencing various biochemical processes.

生化分析

Biochemical Properties

Ethyl cyanoimidoformate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including alcohol dehydrogenase and acetaldehyde dehydrogenase. These interactions are crucial for the compound’s involvement in metabolic pathways, where it acts as a substrate or inhibitor. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s binding to the active sites of enzymes and proteins .

Cellular Effects

Ethyl cyanoimidoformate has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns. These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, and differentiation. Additionally, ethyl cyanoimidoformate can modulate cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of ethyl cyanoimidoformate involves its binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can form covalent or non-covalent bonds with the active sites of enzymes, thereby modulating their activity. For example, ethyl cyanoimidoformate can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the conversion of ethanol to acetaldehyde. This inhibition can lead to the accumulation of ethanol and a decrease in the production of acetaldehyde .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl cyanoimidoformate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that ethyl cyanoimidoformate can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

The effects of ethyl cyanoimidoformate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of ethyl cyanoimidoformate can lead to toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

Ethyl cyanoimidoformate is involved in several metabolic pathways, including the ethanol degradation pathway and the phosphoketolase pathway. It interacts with enzymes such as alcohol dehydrogenase and acetaldehyde dehydrogenase, which are involved in the conversion of ethanol to acetaldehyde and acetic acid. These interactions can affect the metabolic flux and the levels of key metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, ethyl cyanoimidoformate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can also be influenced by its chemical properties, such as its solubility and affinity for different biomolecules .

Subcellular Localization

Ethyl cyanoimidoformate can localize to specific subcellular compartments, where it exerts its effects on cellular function. Its localization can be directed by targeting signals or post-translational modifications that guide the compound to specific organelles or cellular structures. For example, ethyl cyanoimidoformate may be directed to the mitochondria, where it can affect mitochondrial function and energy production .

属性

IUPAC Name |

ethyl N-cyanomethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIGGUZSIJZLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276477 | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-98-2 | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4428-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-cyanomethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)

![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)

![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)